6-(4H-1,2,4-Triazol-4-yl)nicotinic acid

Neuroscience Ion Channel Pharmacology Drug Discovery

This regioisomerically pure scaffold offers a unique spatial arrangement of H-bond donors/acceptors critical for nAChR binding, validated by EC50 data at human α4β4 and rat α3β4 receptors. Its carboxylic acid handle enables efficient library synthesis of amides and esters for SAR exploration. Consistent high purity (≥95%) ensures reliable starting material for CNS-focused medicinal chemistry. Choose this compound to preserve target engagement and avoid regioisomer-related program risks.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 924865-07-6
Cat. No. B3058888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4H-1,2,4-Triazol-4-yl)nicotinic acid
CAS924865-07-6
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)N2C=NN=C2
InChIInChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14)
InChIKeyWYIKCPUHGCYKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4H-1,2,4-Triazol-4-yl)nicotinic acid Procurement Guide: Core Chemical and Structural Data


6-(4H-1,2,4-Triazol-4-yl)nicotinic acid (CAS 924865-07-6) is a versatile small molecule scaffold composed of a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the 6-position with a 4H-1,2,4-triazol-4-yl moiety . With the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol, this solid compound serves as a key building block in medicinal chemistry and chemical biology research, particularly for the synthesis of focused libraries targeting enzymes and receptors . Commercial availability typically specifies a purity of 95% or higher, making it a suitable starting material for lead optimization campaigns .

Why 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid is Not Interchangeable with Other Triazole-Pyridine Analogs


Generic substitution with other nicotinic acid derivatives bearing a triazole ring is not scientifically valid due to the profound impact of the substitution pattern on molecular recognition. The specific 6-position attachment of the 4H-1,2,4-triazole to the nicotinic acid core creates a unique spatial arrangement of hydrogen bond donors and acceptors that is distinct from regioisomers (e.g., 2- or 5-substituted analogs) or analogs with different heterocyclic linkages . This precise geometry dictates binding affinity to biological targets, as evidenced by functional assays on nicotinic acetylcholine receptors [1]. Subtle changes, such as the addition of a bromine atom at the 5-position, yield compounds like 5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid, which possess altered electronic properties and reactivity for downstream functionalization . Therefore, substituting this scaffold without rigorous biological validation risks derailing a lead optimization program.

Quantitative Differentiation: Experimental Data on 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid


Functional Activity at the Human α4β4 Nicotinic Acetylcholine Receptor (nAChR)

In a recombinant cell line assay measuring agonist functional potency at the human α4β4 nicotinic acetylcholine receptor (nAChR), 6-(4H-1,2,4-triazol-4-yl)nicotinic acid exhibited a measurable EC50. This provides a quantitative benchmark for its activity at a therapeutically relevant ion channel target [1].

Neuroscience Ion Channel Pharmacology Drug Discovery

Functional Activity at the Rat α3β4 Nicotinic Acetylcholine Receptor (nAChR)

The compound's activity has also been characterized at the rat ganglionic nAChR subtype (α3β4), providing an interspecies and subtype-specific comparison point for functional potency [1].

Neuroscience Ion Channel Pharmacology Comparative Pharmacology

Commercial Purity and LogP Profile Relative to Industry Standards

Commercial sourcing of 6-(4H-1,2,4-triazol-4-yl)nicotinic acid is standardized at a purity of 95% or greater, as verified by multiple reputable vendors . The compound's calculated LogP value of -0.63 indicates significant hydrophilicity .

Medicinal Chemistry Chemical Procurement Physicochemical Properties

Recommended Applications for 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid in Drug Discovery and Chemical Biology


nAChR Agonist Lead Optimization and SAR Studies

Given its demonstrated functional activity at both human α4β4 and rat α3β4 nicotinic acetylcholine receptors (nAChRs) with quantified EC50 values, this compound is a logical starting point for medicinal chemistry programs focused on CNS disorders, pain, or smoking cessation [1][2]. Its molecular scaffold can be systematically derivatized to improve potency, selectivity, and pharmacokinetic properties.

Synthesis of Focused Combinatorial Libraries

As a versatile small molecule scaffold with a carboxylic acid handle, 6-(4H-1,2,4-triazol-4-yl)nicotinic acid is ideally suited for generating libraries of amides, esters, and other derivatives. Its commercial availability in consistent high purity (≥95%) makes it a reliable building block for high-throughput synthesis and screening .

Development of Hydrophilic Chemical Probes

The compound's calculated LogP of -0.63 signifies high hydrophilicity . This property is advantageous for developing chemical probes that require good aqueous solubility for in vitro assays or for targeting extracellular domains of receptors. It can serve as a core template for designing soluble small molecules.

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